molecular formula C10H18ClNO2 B13144985 Ethyl quinuclidine-2-carboxylate hydrochloride

Ethyl quinuclidine-2-carboxylate hydrochloride

Cat. No.: B13144985
M. Wt: 219.71 g/mol
InChI Key: BJWBINNBXBSRNG-UHFFFAOYSA-N
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Description

Ethyl quinuclidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2. It is a derivative of quinuclidine, a bicyclic amine, and is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl quinuclidine-2-carboxylate hydrochloride can be synthesized through various synthetic routes. One common method involves the esterification of quinuclidine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically requires refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl quinuclidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinuclidine-2-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinuclidine-2-carboxylic acid.

    Reduction: Quinuclidine-2-carbinol.

    Substitution: Various substituted quinuclidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl quinuclidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl quinuclidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl quinuclidine-2-carboxylate hydrochloride can be compared with other quinuclidine derivatives, such as:

  • Quinuclidine-3-carboxylate hydrochloride
  • Quinuclidine-4-carboxylate hydrochloride
  • Ethyl quinuclidine-4-carboxylate hydrochloride

Uniqueness

This compound is unique due to its specific position of the carboxylate group on the quinuclidine ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to other quinuclidine derivatives.

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

ethyl 1-azabicyclo[2.2.2]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-7-8-3-5-11(9)6-4-8;/h8-9H,2-7H2,1H3;1H

InChI Key

BJWBINNBXBSRNG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CCN1CC2.Cl

Origin of Product

United States

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